molecular formula C16H18N4O5 B5378926 1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide

1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide

Cat. No. B5378926
M. Wt: 346.34 g/mol
InChI Key: PIPKHAGNNZMNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide, also known as NMDA receptor antagonist, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to block the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in the regulation of synaptic plasticity, learning, and memory. In

Mechanism of Action

The mechanism of action of 1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide involves the blockade of 1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide receptors. 1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide receptors are ionotropic glutamate receptors that play a crucial role in the regulation of synaptic plasticity, learning, and memory. By blocking these receptors, 1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide can modulate the activity of various neurotransmitters, including glutamate, dopamine, and serotonin.
Biochemical and Physiological Effects:
1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It can modulate the activity of various neurotransmitters, including glutamate, dopamine, and serotonin, which play a crucial role in the regulation of various physiological and pathological processes. It has been shown to be effective in the treatment of various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has various advantages and limitations for lab experiments. One of the main advantages is its ability to modulate the activity of 1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide receptors, which play a crucial role in the regulation of synaptic plasticity, learning, and memory. However, one of the main limitations is its potential toxicity and side effects, which can affect the results of lab experiments.

Future Directions

There are various future directions for the study of 1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide. One of the main directions is the development of more specific and selective 1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide receptor antagonists, which can modulate the activity of 1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide receptors without affecting other neurotransmitters. Another direction is the study of the potential therapeutic applications of this compound in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease.
Conclusion:
In conclusion, 1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its ability to block the 1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide receptor, which plays a crucial role in the regulation of synaptic plasticity, learning, and memory. While this compound has various advantages and limitations for lab experiments, there are various future directions for the study of this compound, including the development of more specific and selective 1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide receptor antagonists and the study of its potential therapeutic applications in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to produce 2-nitrophenylpyrrolidine-2,5-dione. This intermediate is then reacted with piperidine-4-carboxylic acid in the presence of acetic anhydride to produce the final product, 1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide.

Scientific Research Applications

1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. This compound is commonly used as a tool to study the role of 1-[1-(2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide receptors in various physiological and pathological processes. It has been shown to be effective in the treatment of various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease.

properties

IUPAC Name

1-[1-(2-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O5/c17-15(22)10-5-7-18(8-6-10)13-9-14(21)19(16(13)23)11-3-1-2-4-12(11)20(24)25/h1-4,10,13H,5-9H2,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPKHAGNNZMNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2CC(=O)N(C2=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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